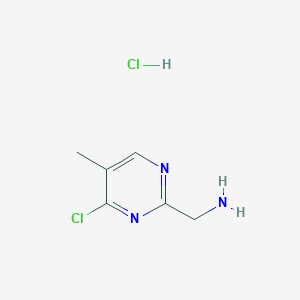![molecular formula C23H22ClNO B12637726 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one CAS No. 920276-39-7](/img/structure/B12637726.png)
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloranilino)(naphthalen-1-yl)methyl]cyclohexan-1-on ist eine komplexe organische Verbindung, die einen Cyclohexanon-Kern aufweist, der mit einer Naphthylgruppe und einer 4-Chloranilinogruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(4-Chloranilino)(naphthalen-1-yl)methyl]cyclohexan-1-on beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode beinhaltet die folgenden Schritte:
Bildung des Naphthyl-Zwischenprodukts: Die Naphthylgruppe wird durch eine Friedel-Crafts-Acylierungsreaktion eingeführt, bei der Naphthalin mit einem Acylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert.
Aminierung: Die 4-Chloranilinogruppe wird durch eine nucleophile Substitutionsreaktion eingeführt. Dies beinhaltet die Reaktion von 4-Chloranilin mit einem geeigneten Elektrophil, oft unter basischen Bedingungen.
Bildung des Cyclohexanon-Derivats: Der letzte Schritt beinhaltet die Kondensation des Naphthyl-Zwischenprodukts mit dem 4-Chloranilin-Zwischenprodukt in Gegenwart einer Base, um das gewünschte Cyclohexanon-Derivat zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dazu könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(4-Chloranilino)(naphthalen-1-yl)methyl]cyclohexan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft eine Base wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte
Oxidation: Produkte sind Naphthylketone oder Carbonsäuren.
Reduktion: Produkte sind Naphthylalkohole.
Substitution: Produkte variieren abhängig vom verwendeten Nucleophil, wie z. B. Naphthylamine oder Thiole.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloranilino)(naphthalen-1-yl)methyl]cyclohexan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird als potenzieller Arzneimittelkandidat aufgrund seiner einzigartigen strukturellen Merkmale erforscht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Farbstoffe eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(4-Chloranilino)(naphthalen-1-yl)methyl]cyclohexan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und werden häufig durch detaillierte biochemische Studien aufgeklärt.
Wirkmechanismus
The mechanism of action of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Chloranilino)-1-(2-Naphthyl)-1-propanon: Ähnliche Struktur, aber mit einem Propanon-Kern anstelle eines Cyclohexanon-Kerns.
Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazol-4-carboxylat: Enthält eine Naphthylgruppe und zeigt ähnliche chemische Eigenschaften.
Einzigartigkeit
2-[(4-Chloranilino)(naphthalen-1-yl)methyl]cyclohexan-1-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig, die eine ausgeprägte chemische Reaktivität und potenzielle biologische Aktivität verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
920276-39-7 |
|---|---|
Molekularformel |
C23H22ClNO |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
2-[(4-chloroanilino)-naphthalen-1-ylmethyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H22ClNO/c24-17-12-14-18(15-13-17)25-23(21-9-3-4-11-22(21)26)20-10-5-7-16-6-1-2-8-19(16)20/h1-2,5-8,10,12-15,21,23,25H,3-4,9,11H2 |
InChI-Schlüssel |
WKSDGXWJJDQZID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


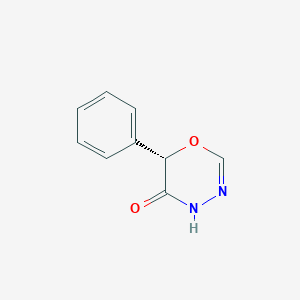
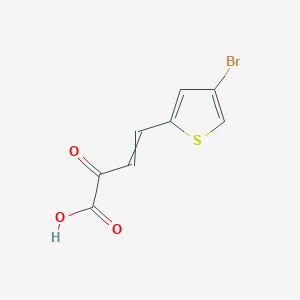
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
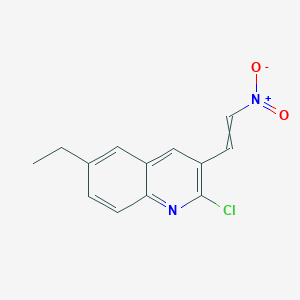


![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
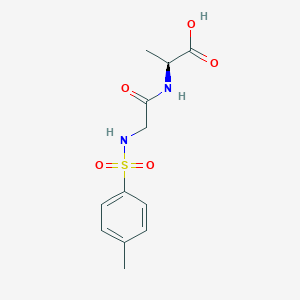
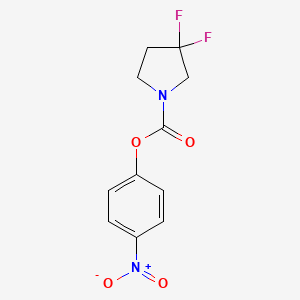
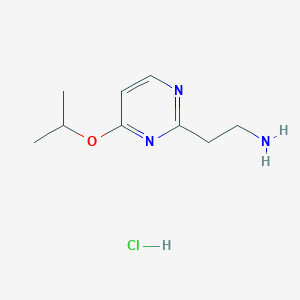
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
